Indole, 3,3'-(dithiodimethylene)di-
Description
“Indole, 3,3'-(dithiodimethylene)di-” (IUPAC name: 3,3'-(dithiodimethylene)diindole) is a bis-indole derivative characterized by a central dithiodimethylene (–S–S–CH₂–) bridge connecting two indole moieties at their 3-positions. The disulfide linkage may enhance reactivity in biological systems or serve as a site for dynamic covalent chemistry.
Properties
CAS No. |
17004-43-2 |
|---|---|
Molecular Formula |
C18H16N2S2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
3-[(1H-indol-3-ylmethyldisulfanyl)methyl]-1H-indole |
InChI |
InChI=1S/C18H16N2S2/c1-3-7-17-15(5-1)13(9-19-17)11-21-22-12-14-10-20-18-8-4-2-6-16(14)18/h1-10,19-20H,11-12H2 |
InChI Key |
DTKNIMAUYXQMGU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CSSCC3=CNC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CSSCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Comparison with Similar Compounds
3,3'-Diindolylmethane (DIM)
- Structure : Features a methylene (–CH₂–) bridge instead of a dithiodimethylene group.
- Synthesis: Produced via acid-catalyzed condensation of indole-3-carbinol or via dietary metabolism of cruciferous vegetables ().
- Biological Activity : Demonstrated chemopreventive effects against polycyclic aromatic hydrocarbon-induced neoplasia in rodent models ().
- Physicochemical Properties: Property DIM Indole, 3,3'-(dithiodimethylene)di- Molecular Formula C₁₇H₁₄N₂ C₁₈H₁₄N₂S₂ Molecular Weight 246.31 g/mol () ~330.44 g/mol (estimated) CAS Number 1968-05-4 () Not explicitly reported LogP 4.17 () Higher due to sulfur (analogous to 2,2'-(dithiodimethylene)-difuran: LogP 4.03, ) Solubility Low water solubility Likely lower due to disulfide
Other Dithiodimethylene-Linked Compounds
2,2'-(Dithiodimethylene)-difuran
- Structure : Contains a dithiodimethylene bridge between two furan rings (CAS 4437-20-1, ).
- Properties :
- Applications : Used in flavor/fragrance industries ().
Comparison : The replacement of furan with indole in “Indole, 3,3'-(dithiodimethylene)di-” enhances aromaticity and may alter electronic properties, favoring interactions with biological targets like enzymes or receptors.
Pyrithioxin (Pyrithiol)
- Structure : A pyridine-derived disulfide with a dithiodimethylene bridge (CAS 10049-83-9, –10).
- Applications : Neurotropic agent used to enhance cerebral metabolism ().
Comparison : The indole moiety in “Indole, 3,3'-(dithiodimethylene)di-” could confer distinct neuroactive or anticancer properties compared to pyrithioxin’s pyridine core.
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